4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-methylacetamido)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C9H10ClNO3S. It is a derivative of benzenesulfonyl chloride and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-methylacetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(N-methylacetamido)benzenesulfonyl chloride with a fluoride source. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include acetic anhydride and methylamine .
Industrial Production Methods
In industrial settings, the production of 4-(N-methylacetamido)benzene-1-sulfonyl fluoride involves large-scale chemical reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
4-(N-methylacetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium fluoride and potassium fluoride.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium fluoride yields 4-(N-methylacetamido)benzene-1-sulfonyl fluoride .
Wissenschaftliche Forschungsanwendungen
4-(N-methylacetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activity.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(N-methylacetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is often used to study enzyme mechanisms and to develop enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(N-methylacetamido)benzenesulfonyl chloride
- 4-(N-methylacetamido)benzene-1-sulfonyl bromide
- 4-(N-methylacetamido)benzene-1-sulfonyl iodide
Uniqueness
4-(N-methylacetamido)benzene-1-sulfonyl fluoride is unique due to its specific reactivity and stability. The fluoride group provides distinct chemical properties compared to its chloride, bromide, and iodide counterparts, making it valuable in specific applications where other halides may not be suitable .
Eigenschaften
CAS-Nummer |
21320-83-2 |
---|---|
Molekularformel |
C9H10FNO3S |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
4-[acetyl(methyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10FNO3S/c1-7(12)11(2)8-3-5-9(6-4-8)15(10,13)14/h3-6H,1-2H3 |
InChI-Schlüssel |
XIIZMLAAKWJLON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1=CC=C(C=C1)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.